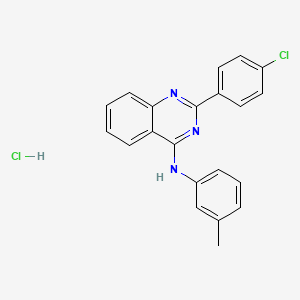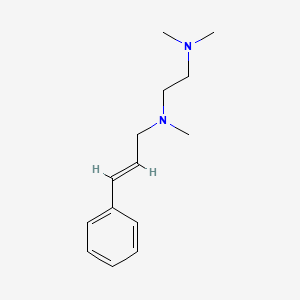
1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community for its potential applications in various fields of research.
Wirkmechanismus
1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain modulation. 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide enhances the activity of this receptor, leading to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action is responsible for the cognitive-enhancing and neuroprotective effects of 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has been found to have various biochemical and physiological effects. In animal models, 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior. 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. In cancer cells, 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has been found to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective modulator of the α7 nAChR, making it a valuable tool for studying the physiological and pathological roles of this receptor. 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide is also stable and soluble in aqueous solutions, making it easy to handle in laboratory experiments. However, one limitation of 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide. One area of interest is the development of new drugs based on the structure of 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide for the treatment of various diseases such as Alzheimer's disease, schizophrenia, and cancer. Another area of research is the investigation of the potential therapeutic effects of 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide in animal models of neurological and psychiatric disorders. Further studies are also needed to elucidate the mechanism of action of 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide involves the condensation of 2-methoxybenzaldehyde and piperidine-3-carboxylic acid followed by the addition of tetrahydro-2H-pyran-4-ylamine and acetic anhydride. The final product is obtained after purification through column chromatography. This method has been optimized to obtain a high yield of pure 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has shown potential in various fields of research such as neuroscience, cancer biology, and drug discovery. In neuroscience, 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has been found to enhance cognitive function and memory consolidation in animal models. In cancer biology, 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In drug discovery, 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-(oxan-4-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-17-5-3-2-4-14(17)12-21-13-15(6-7-18(21)22)19(23)20-16-8-10-25-11-9-16/h2-5,15-16H,6-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJOOJDBWDELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)

![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)
![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)

![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)